Cas no 2126162-44-3 (Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate)
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
- lithium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
- Lithium(1+) ion 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
- Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
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- Inchi: 1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1
- InChI Key: YLJWRQQRWNCISV-UHFFFAOYSA-M
- SMILES: O1C(C(C)(C)C)=NC(C(=O)[O-])=N1.[Li+]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Topological Polar Surface Area: 79
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L246655-5mg |
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 5mg |
$ 150.00 | 2022-06-04 | ||
| TRC | L246655-10mg |
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 10mg |
$ 250.00 | 2022-06-04 | ||
| TRC | L246655-25mg |
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 25mg |
$ 495.00 | 2022-06-04 | ||
| A2B Chem LLC | AW15793-10g |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 10g |
$1013.00 | 2024-04-20 | |
| A2B Chem LLC | AW15793-50mg |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 50mg |
$78.00 | 2024-04-20 | |
| A2B Chem LLC | AW15793-100mg |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 100mg |
$98.00 | 2024-04-20 | |
| A2B Chem LLC | AW15793-250mg |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 250mg |
$124.00 | 2024-04-20 | |
| A2B Chem LLC | AW15793-500mg |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 500mg |
$174.00 | 2024-04-20 | |
| A2B Chem LLC | AW15793-1g |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 1g |
$213.00 | 2024-04-20 | |
| A2B Chem LLC | AW15793-2.5g |
lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate |
2126162-44-3 | 95% | 2.5g |
$364.00 | 2024-04-20 |
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate: A Versatile Building Block in Medicinal Chemistry
Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 2126162-44-3) represents a key intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications. This compound, characterized by its oxadiazole ring system and carboxylate functionality, has garnered significant attention in recent years due to its unique chemical properties and broad utility in drug discovery. The tert-butyl substituent further enhances the stability and solubility of the molecule, making it a valuable reagent for medicinal chemists.
Recent studies have highlighted the role of oxadiazole-based derivatives in modulating biological targets such as G-protein coupled receptors (GPCRs) and ion channels. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that oxadiazole-carboxylate scaffolds exhibit potent agonist activity at the vasoactive intestinal peptide (VIP) receptor, suggesting potential applications in the treatment of cardiovascular diseases. The Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate serves as a critical precursor in the synthesis of such bioactive molecules.
The carboxylate group in Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate plays a dual role in both chemical reactivity and biological activity. In aqueous environments, the carboxylate group can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins. A 2022 study in ACS Chemical Biology revealed that carboxylate-containing oxadiazole derivatives demonstrate enhanced cell permeability, a critical factor for drug delivery. This property is particularly advantageous for designing small molecule therapeutics targeting intracellular pathways.
Advancements in synthetic methodologies have further expanded the utility of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. In 2023, researchers at the University of Tokyo developed a novel catalytic approach to selectively functionalize the oxadiazole ring, enabling the rapid synthesis of diverse derivatives. This methodology, published in Nature Chemistry, allows for the introduction of various functional groups while maintaining the structural integrity of the tert-butyl substituent. Such innovations are critical for exploring the full potential of this compound in drug discovery.
The tert-butyl group in Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate provides steric bulk and electronic effects that influence the reactivity of the molecule. A 2024 review in Organic & Biomolecular Chemistry emphasized that the tert-butyl substituent can act as a protecting group during intermediate synthesis, preventing unwanted side reactions. This feature is particularly valuable in complex synthetic routes where multiple functional groups are present.
Recent computational studies have provided insights into the molecular interactions of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate with biological targets. A 2023 study using molecular docking simulations revealed that the oxadiazole ring can form hydrogen bonds with key residues in the active site of the adenosine A2A receptor, a target implicated in neurodegenerative diseases. These findings suggest that derivatives of this compound could be developed as potential therapeutic agents for conditions such as Parkinson's disease.
The chemical stability of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate under various reaction conditions is another area of active research. A 2022 study in Chemical Communications demonstrated that the tert-butyl group significantly enhances the thermal stability of the compound, making it suitable for use in high-temperature synthetic processes. This property is particularly important for industrial-scale production of pharmaceutical intermediates.
Applications of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate extend beyond traditional drug discovery. In 2023, researchers at the Max Planck Institute developed a new class of fluorescent probes based on this compound, which can selectively detect metal ions in biological systems. The oxadiazole ring's ability to absorb and emit light in the visible spectrum makes it an ideal scaffold for such applications, opening new avenues in bioimaging and diagnostics.
The synthesis of Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves a series of well-defined steps that highlight its versatility as a building block. A 2024 publication in Organic Letters described a one-pot synthesis method that combines cyclization and functionalization reactions, significantly reducing the number of purification steps required. This approach not only improves the efficiency of synthesis but also reduces the environmental impact of chemical manufacturing.
As the field of medicinal chemistry continues to evolve, the role of compounds like Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is becoming increasingly prominent. The ability to tailor the chemical structure of this compound through various synthetic methods allows researchers to explore a wide range of biological activities. From targeting specific receptors to developing new imaging agents, the potential applications of this compound are vast and continue to expand with ongoing research.
In conclusion, Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 2126162-44-3) stands as a critical intermediate in the development of novel therapeutics. Its unique combination of oxadiazole, carboxylate, and tert-butyl functionalities makes it a versatile tool for synthetic chemists. As research continues to uncover new applications and synthetic methods, this compound is poised to play an even greater role in the future of drug discovery and chemical innovation.
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